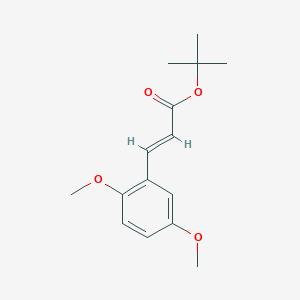

tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate typically involves the esterification of (E)-3-(2,5-dimethoxyphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of 2,5-dimethoxybenzoic acid.

Reduction: Formation of tert-Butyl 3-(2,5-dimethoxyphenyl)propanol.

Substitution: Formation of tert-Butyl (E)-3-(2,5-dihydroxyphenyl)acrylate.

Scientific Research Applications

tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups on the phenyl ring can enhance its binding affinity to certain targets, while the acrylate moiety can participate in covalent interactions with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (E)-3-(2,4-dimethoxyphenyl)acrylate

- tert-Butyl (E)-3-(3,4-dimethoxyphenyl)acrylate

- tert-Butyl (E)-3-(2,5-dihydroxyphenyl)acrylate

Uniqueness

tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting its interactions with other molecules.

Biological Activity

Introduction

tert-Butyl (E)-3-(2,5-dimethoxyphenyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, focusing on its antioxidant properties, anticancer effects, and interactions with cellular mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to an acrylate moiety, which is further substituted with a 2,5-dimethoxyphenyl group. The presence of methoxy groups is significant as they can influence the compound's reactivity and biological interactions.

Antioxidant Activity

Research indicates that derivatives of acrylate compounds often exhibit notable antioxidant properties. For instance, studies have shown that similar compounds demonstrate considerable radical scavenging activity and can inhibit lipid peroxidation in biological systems . The antioxidant capacity is measured through various assays, including the DPPH radical scavenging assay, which assesses the ability of compounds to donate electrons to stabilize free radicals.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have been shown to inhibit tubulin polymerization, a crucial process for cancer cell division. For example, certain acrylate derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

Case Study: In Vitro Evaluation

A study focused on the synthesis and evaluation of acrylate derivatives showed that certain compounds could decrease viable cell counts in Ehrlich ascites carcinoma (EAC) models while increasing lifespan in treated groups compared to controls. This suggests that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects likely involves interactions with cellular targets such as tubulin. The binding affinity of these compounds to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have elucidated specific interactions between these compounds and the colchicine-binding site on tubulin, highlighting their potential as antitumor agents .

Comparative Biological Activity Table

| Compound | Antioxidant Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Tubulin inhibition |

| Ethyl (E)-3-(2,5-dimethoxyphenyl)acrylate | High | Moderate | Reactive oxygen species scavenging |

| 3-(4-Chlorophenyl) acrylate derivatives | Low | High | Tubulin polymerization inhibition |

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-14(16)9-6-11-10-12(17-4)7-8-13(11)18-5/h6-10H,1-5H3/b9-6+ |

InChI Key |

QDRNOPKYWQJOLZ-RMKNXTFCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.